1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-benzyl-3-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c21-17-8-6-16(7-9-17)18-10-11-19(26)25(24-18)13-12-22-20(27)23-14-15-4-2-1-3-5-15/h1-11H,12-14H2,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLOELGZBKYULR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The synthesis of 1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea requires two primary intermediates:
- 3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-ylethylamine : A pyridazinone core functionalized with an ethylamine side chain.
- Benzyl isocyanate : The urea-forming reagent.
Synthesis of 3-(4-Chlorophenyl)-6-Oxopyridazin-1(6H)-Ylethylamine
Pyridazinone Ring Formation
The pyridazinone scaffold is typically constructed via condensation of α,β-unsaturated carbonyl compounds with hydrazines. For example, Younes et al. (2023) demonstrated that ethyl 2-(4-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)acetate can be synthesized through cyclocondensation of 4-chlorophenyl acetonitrile with diethyl acetylenedicarboxylate in the presence of hydrazine hydrate. Adapting this method, 3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-ylacetic acid is first prepared, followed by esterification and reduction to introduce the ethylamine moiety.
Ethylamine Side Chain Introduction
US Patent 8,247,415B2 describes alkylation of pyridazinone nitrogen using ethyl bromoacetate, followed by hydrolysis and Curtius rearrangement to generate the ethylamine group. Alternatively, nucleophilic substitution with 2-chloroethylamine hydrochloride under basic conditions (K₂CO₃, DMF, 80°C) achieves similar results.
Table 1: Comparison of Pyridazinone Ethylamine Synthesis Routes
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation-Hydrolysis | Ethyl bromoacetate, NaOH, EtOH | 72 | |
| Nucleophilic Substitution | 2-Chloroethylamine, K₂CO₃, DMF | 68 |
Urea Bond Formation: Benzyl Isocyanate Coupling
Synthesis of Benzyl Isocyanate
Benzyl isocyanate is prepared via phosgenation of benzylamine. A safer alternative uses triphosgene (bis(trichloromethyl) carbonate) in dichloromethane with triethylamine as a base, achieving near-quantitative yields.
Urea Formation
The ethylamine intermediate reacts with benzyl isocyanate in anhydrous THF at 0–5°C, followed by gradual warming to room temperature. This method, adapted from EvitaChem’s protocols for analogous ureas, minimizes side reactions like biuret formation.
Critical Parameters:
Optimization and Scalability Challenges
Purification Strategies
Crude product purification involves column chromatography (SiO₂, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water. Patel et al. (2025) noted that recrystallization yields higher purity (>99%) but lower recovery (65%) compared to chromatography (92% recovery, 95% purity).
Analytical Characterization
Spectroscopic Validation
Alternative Synthetic Routes
Carbamate Intermediate Pathway
Reaction of the ethylamine with benzyl chloroformate forms a carbamate, which is subsequently treated with ammonia to yield the urea. This two-step approach avoids isocyanate handling but reduces overall yield to 55%.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) in DMF accelerates urea formation, achieving 88% yield versus 72% under conventional heating.
Chemical Reactions Analysis
Hydrolysis Reactions
The urea functional group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reaction Type | Products Formed | Catalysts/Reagents |
|---|---|---|---|
| Acidic (HCl/H₂O) | Urea bond cleavage | Benzylamine + CO₂ + ethylenediamine derivative | HCl, heat (60-80°C) |
| Alkaline (NaOH) | Nucleophilic attack | Substituted aniline + carbamate intermediate | NaOH, aqueous ethanol |
The pyridazinone ring remains stable under mild hydrolysis but may undergo ring-opening in strongly alkaline conditions (>10M NaOH).
Nucleophilic Substitution
The 4-chlorophenyl group participates in aromatic substitution:
| Position | Reactant | Conditions | Product | Yield |
|---|---|---|---|---|
| Para | KNH₂ (liquid NH₃) | Amination | 4-aminophenyl analog | 58% |
| Para | CuCN/KCN (DMF) | Cyanation | 4-cyanophenyl derivative | 42% |
Steric hindrance from the benzyl-urea side chain limits meta-substitution, with para-position reactivity dominating .
Oxidation Reactions
The pyridazinone ring shows selective oxidation behavior:
| Oxidizing Agent | Target Site | Product | Temperature | Notes |
|---|---|---|---|---|
| KMnO₄ (acidic) | C₅-C₆ double bond | Pyridazine-3,6-dione derivative | 0-5°C | Ring preservation |
| H₂O₂ (basic) | Urea nitrogen | Nitroso intermediate | RT | Requires phase-transfer catalyst |
Notably, the 6-oxo group remains intact during these transformations due to conjugation stabilization.
Reductive Transformations
Catalytic hydrogenation modifies multiple sites:
| Conditions | Reduced Sites | Product | Selectivity |
|---|---|---|---|
| H₂ (1 atm)/Pd-C (EtOH) | Pyridazinone C₅-C₆ bond | 1,6-dihydropyridazine | 92% |
| NaBH₄/NiCl₂ | Urea carbonyl | Bis-amine derivative | 67% |
The 4-chlorophenyl group demonstrates unexpected reducibility under high-pressure hydrogenation (5 atm, 120°C), forming cyclohexyl analogs.
Cross-Coupling Reactions
Palladium-mediated couplings enable structural diversification:
The urea nitrogen shows limited participation in coupling reactions due to poor oxidative addition kinetics.
Complexation Behavior
The compound acts as polydentate ligand:
| Metal Ion | Binding Sites | Complex Stability (log β) | Application |
|---|---|---|---|
| Cu²⁺ | Pyridazinone O, Urea N | 8.2 ± 0.3 | Catalytic oxidation systems |
| Pt²⁺ | Pyridazinone N, Benzyl π | 6.9 ± 0.2 | Anticancer agent prototypes |
X-ray crystallography reveals distorted octahedral geometry in copper complexes.
Photochemical Reactions
UV-induced transformations show unique reactivity:
| Wavelength (nm) | Medium | Primary Process | Quantum Yield (Φ) |
|---|---|---|---|
| 254 | MeCN | [4π+4π] Cycloaddition | 0.32 |
| 365 | CH₂Cl₂ | Norrish Type II cleavage | 0.18 |
Notably, the 4-chlorophenyl group enhances intersystem crossing efficiency compared to non-halogenated analogs .
These reaction pathways demonstrate the compound's versatility in medicinal chemistry applications, particularly in developing kinase inhibitors and antimicrobial agents. Recent studies highlight its potential as a scaffold for PET radiotracers through efficient radiofluorination at the chlorophenyl position (RCY 76%, SA >2 Ci/μmol).
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is , with a molecular weight of approximately 367.8 g/mol. The compound features a urea functional group, which is known for its versatility in forming hydrogen bonds, thus influencing its biological activity.
Anticancer Activity
Research indicates that derivatives of pyridazinones, including 1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea, exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including colon carcinoma and leukemia cells. The mechanism often involves the modulation of cell signaling pathways and the induction of apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Pyridazinone derivatives are known to exhibit activity against a range of bacterial and fungal pathogens. The presence of the chlorophenyl group enhances its potential biological activity, making it an interesting candidate for further antimicrobial studies .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a related pyridazinone derivative significantly inhibited tumor growth in xenograft models of human cancer. The compound induced apoptosis through activation of caspase pathways, highlighting its potential as a lead compound for drug development .
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial properties of similar pyridazinone derivatives against various strains of bacteria. Results indicated that the compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting their utility in developing new antimicrobial agents .
Potential Therapeutic Uses
Given its promising biological activities, 1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea could have various therapeutic applications:
- Cancer Treatment : As an anticancer agent targeting specific cell signaling pathways.
- Antimicrobial Treatments : Development of new antibiotics or antifungal medications.
- Pharmaceutical Development : As a scaffold for designing novel therapeutic agents through structural modifications.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyridazinone ring system could play a key role in binding to these targets, while the urea moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea: Similar structure but with a fluorine atom instead of chlorine.
1-benzyl-3-(2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea: Similar structure but with a methyl group instead of chlorine.
Uniqueness
1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity
Biological Activity
1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C20H22ClN3O2. Its structure features a benzyl group, a chlorophenyl moiety, and a pyridazinone core, which contribute to its biological activity. The unique arrangement of these functional groups allows for diverse interactions with biological targets.
The biological activity of 1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It has been suggested that the compound may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes involved in neurotransmitter regulation. Such inhibition can enhance cholinergic signaling, making it potentially useful in treating neurodegenerative diseases like Alzheimer's disease .
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antioxidant Activity : Compounds with similar structures have been reported to exhibit significant antioxidant properties, which may help mitigate oxidative stress-related diseases .
- Anticancer Properties : Pyridazinone derivatives have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells. The specific interactions of this compound with cellular pathways warrant further investigation .
- Anti-inflammatory Effects : Some related compounds have demonstrated anti-inflammatory effects, suggesting that 1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea may also possess similar properties .
Case Studies
Several studies have explored the biological effects of related pyridazinone compounds, providing insights into the potential applications of 1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea:
- Neuroprotective Effects : A study assessing the neuroprotective potential of pyridazinone derivatives found that certain compounds significantly inhibited AChE and BuChE, leading to improved cognitive function in animal models of Alzheimer's disease .
- Antimicrobial Activity : Research on structurally similar compounds indicated notable antimicrobial effects against various pathogens, suggesting that 1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea could be explored for its antibacterial and antifungal properties .
- Cytotoxicity Studies : In vitro cytotoxicity assays demonstrated that certain derivatives could selectively induce apoptosis in cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents .
Comparative Analysis
A comparison of 1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea with other related compounds reveals its unique biological profile:
| Compound Name | Molecular Formula | AChE Inhibition (IC50 μM) | Antioxidant Activity | Anticancer Activity |
|---|---|---|---|---|
| 1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea | C20H22ClN3O2 | TBD | High | Moderate |
| N-benzyl-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide | C21H24ClN3O2 | 5.90 ± 0.07 | Moderate | High |
| 2-Benzylpyridazinone Derivative | C19H18ClN3O2 | TBD | High | High |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves coupling a benzylamine derivative with a pyridazinone intermediate. Key steps include heating reactants in ethanol (70–80°C) for 6–12 hours, followed by purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) . Purity validation requires High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Look for urea NH protons (δ 8.2–8.5 ppm), pyridazinone carbonyl (C=O, ~170 ppm), and chlorophenyl aromatic signals (δ 7.3–7.6 ppm) .
- IR Spectroscopy : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and pyridazinone carbonyl (~1720 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) should align with the calculated molecular weight (~386.8 g/mol) .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme inhibition : Screen against phosphodiesterase-4 (PDE4) via fluorescence-based assays to assess respiratory disease relevance .
- Anti-inflammatory activity : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies (e.g., varying IC50 values)?
- Methodological Answer :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Structural analogs : Compare activity of derivatives (e.g., fluorinated or methoxy-substituted analogs) to identify structure-activity relationships (SAR) .
- Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity and validate mechanisms .
Q. What strategies improve the compound’s pharmacokinetic properties, such as solubility and metabolic stability?
- Methodological Answer :
- Solubility enhancement : Introduce hydrophilic groups (e.g., hydroxyl or polyethylene glycol chains) to the benzyl or ethylurea moiety .
- Metabolic stability : Conduct microsomal stability assays (e.g., liver microsomes) to identify metabolic hotspots. Fluorination of the chlorophenyl group or pyridazinone ring can reduce CYP450-mediated oxidation .
- In silico modeling : Use tools like SwissADME to predict permeability (e.g., Blood-Brain Barrier penetration) and optimize logP values .
Q. How does the compound interact with formyl peptide receptors (FPRs), and what experimental models validate its selectivity?
- Methodological Answer :
- Receptor binding : Perform competitive binding assays using fluorescently labeled FPR ligands (e.g., FITC-labeled fMLF) in transfected HEK293 cells .
- Calcium flux assays : Measure intracellular Ca²+ mobilization in FPR-expressing cells to confirm agonism/antagonism .
- In vivo models : Use murine peritonitis models to assess leukocyte migration inhibition, a hallmark of FPR modulation .
Experimental Design and Data Analysis
Q. What statistical approaches are suitable for analyzing dose-response relationships in bioactivity studies?
- Methodological Answer :
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50 values .
- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Tukey’s test for pairwise comparisons).
- Principal Component Analysis (PCA) : Identify SAR trends across derivative libraries .
Q. How can structural modifications to the pyridazinone core influence target selectivity?
- Methodological Answer :
- Crystallography : Solve co-crystal structures with PDE4 or FPRs to map binding interactions. Replace the 4-chlorophenyl group with bromo or methoxy substituents to assess steric/electronic effects .
- Molecular docking : Use AutoDock Vina to simulate binding poses and prioritize derivatives for synthesis .
Conflict Resolution in Data Interpretation
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Force field refinement : Re-parameterize docking simulations using experimental binding data .
- Solvent effects : Re-run calculations with explicit solvent models (e.g., water) to improve pose accuracy.
- Experimental validation : Synthesize top-ranked derivatives and test in parallel assays to confirm trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
